molecular formula C7H3F3O2 B2711544 3,4,5-Trifluoro-2-hydroxybenzaldehyde CAS No. 502762-96-1

3,4,5-Trifluoro-2-hydroxybenzaldehyde

Cat. No.: B2711544
CAS No.: 502762-96-1
M. Wt: 176.094
InChI Key: QHIGMBRBOJKVBR-UHFFFAOYSA-N
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Description

3,4,5-Trifluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H3F3O2 It is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluoro-2-hydroxybenzaldehyde typically involves the fluorination of 2-hydroxybenzaldehyde. One common method includes the use of trifluoromethylating agents under controlled conditions to introduce the fluorine atoms at the desired positions on the benzene ring. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and reactors designed to handle the exothermic nature of the reactions. The process is optimized to achieve high yields and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoro-2-hydroxybenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, and various substituted benzaldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,5-Trifluoro-2-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,4,5-Trifluoro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. This can lead to the modulation of enzyme activities, inhibition of microbial growth, and other biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trifluorobenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Hydroxy-4-(trifluoromethyl)benzaldehyde: Similar structure but with different positioning of the fluorine atoms, leading to variations in reactivity and applications.

    3,5-Dibromo-4-hydroxybenzaldehyde: Contains bromine atoms instead of fluorine, resulting in different chemical properties and uses.

Uniqueness

3,4,5-Trifluoro-2-hydroxybenzaldehyde is unique due to the specific arrangement of fluorine atoms and the hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research.

Properties

IUPAC Name

3,4,5-trifluoro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIGMBRBOJKVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502762-96-1
Record name 3,4,5-trifluoro-2-hydroxybenzaldehyde
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